5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide
Description
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N~2~-(1-METHYL-4-PIPERIDYL)-2-FURAMIDE: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorinated phenoxy group, a piperidyl moiety, and a furan ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Properties
CAS No. |
942358-05-6 |
|---|---|
Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-13-4-3-5-16(20)18(13)24-12-15-6-7-17(25-15)19(23)21-14-8-10-22(2)11-9-14/h3-7,14H,8-12H2,1-2H3,(H,21,23) |
InChI Key |
RDXSJLMLLQUPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NC3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N~2~-(1-METHYL-4-PIPERIDYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This is followed by the reaction with formaldehyde to form the phenoxy intermediate.
Coupling with Piperidine: The phenoxy intermediate is then reacted with 1-methylpiperidine under basic conditions to form the piperidyl derivative.
Furan Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated phenoxy group, potentially converting it to a hydroxyl group.
Substitution: The chlorinated phenoxy group is also susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN~3~) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N~2~-(1-METHYL-4-PIPERIDYL)-2-FURAMIDE exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenol: Shares the chlorinated phenoxy group but lacks the piperidyl and furan moieties.
1-Methylpiperidine: Contains the piperidyl group but lacks the phenoxy and furan components.
Furan-2-carboxamide: Features the furan ring but lacks the chlorinated phenoxy and piperidyl groups.
Uniqueness
What sets 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N~2~-(1-METHYL-4-PIPERIDYL)-2-FURAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
